molecular formula C8H5BrN2O2 B8375786 3-(Bromomethyl)-5-nitrobenzonitrile

3-(Bromomethyl)-5-nitrobenzonitrile

Cat. No.: B8375786
M. Wt: 241.04 g/mol
InChI Key: YNLYYMGYADSKPU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-nitrobenzonitrile is an aromatic compound featuring a benzonitrile core substituted with a bromomethyl group at position 3 and a nitro group at position 3. Its molecular formula is C₈H₅BrN₂O₂, combining functional groups that confer unique reactivity:

  • Nitrile (CN): Electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution.
  • Bromomethyl (BrCH₂): A reactive alkylating agent, enabling nucleophilic substitution (e.g., SN2 reactions).
  • Nitro (NO₂): Strongly electron-withdrawing, further deactivating the ring and stabilizing negative charges.

This compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its dual reactivity from bromomethyl and nitro groups .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-(bromomethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4H2

InChI Key

YNLYYMGYADSKPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)[N+](=O)[O-])CBr

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-3-methyl-5-nitrobenzene (CAS 52488-28-5)

Molecular Formula: C₇H₆BrNO₂ Substituents: Bromo (Br), methyl (CH₃), and nitro (NO₂).

  • Key Differences : Lacks the nitrile group and bromomethyl moiety.
  • The bromo group at position 1 may participate in electrophilic aromatic substitution but is less versatile than bromomethyl.
  • Applications : Primarily an intermediate in organic synthesis, but less reactive than the target compound .

3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2)

Molecular Formula : C₈H₅BrClN
Substituents : Bromomethyl (BrCH₂), chloro (Cl), and nitrile (CN).

  • Key Differences : Chloro replaces the nitro group.
  • Reactivity: Chloro is moderately electron-withdrawing but less deactivating than nitro. This alters regioselectivity in reactions.
  • Applications : Likely similar to the target compound but with reduced electronic activation .

3-Amino-5-bromobenzonitrile (CAS 220583-56-2)

Molecular Formula: C₇H₅BrN₂ Substituents: Amino (NH₂), bromo (Br), and nitrile (CN).

  • Key Differences: Amino is electron-donating, contrasting with nitro’s electron-withdrawing effect.
  • Reactivity: The amino group enhances electrophilic substitution reactivity (e.g., nitration, sulfonation) but reduces compatibility with strong oxidizing agents.
  • Applications : Used in agrochemicals or dyes where basicity and directing effects are critical .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituents Reactivity Highlights Applications
3-(Bromomethyl)-5-nitrobenzonitrile - C₈H₅BrN₂O₂ BrCH₂, NO₂, CN High alkylation and electrophilic substitution potential Pharmaceuticals, specialty chemicals
1-Bromo-3-methyl-5-nitrobenzene 52488-28-5 C₇H₆BrNO₂ Br, CH₃, NO₂ Limited alkylation; moderate EAS Organic synthesis intermediates
3-(Bromomethyl)-5-chlorobenzonitrile 1021871-36-2 C₈H₅BrClN BrCH₂, Cl, CN SN2 reactivity; less deactivated ring Discontinued (stability concerns)
3-Amino-5-bromobenzonitrile 220583-56-2 C₇H₅BrN₂ NH₂, Br, CN Enhanced EAS; base-sensitive Agrochemicals, heterocycle synthesis

Key Research Findings

  • Electronic Effects : The nitro group in this compound significantly deactivates the aromatic ring, making it less reactive toward electrophiles but stabilizing intermediates in substitution reactions .
  • Alkylation Potential: Bromomethyl’s leaving-group ability surpasses methyl or bromo substituents, enabling efficient SN2 reactions to form carbon-nitrogen or carbon-oxygen bonds .
  • Stability Considerations: Nitro groups may introduce thermal sensitivity, whereas amino analogs (e.g., 3-Amino-5-bromobenzonitrile) are prone to oxidation .

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